2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-[2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]phenyl]acetamide
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Description
2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-[2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]phenyl]acetamide is a useful research compound. Its molecular formula is C26H22N4O4S2 and its molecular weight is 518.61. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Compounds based on benzothiazine and benzothiazole structures have also been explored for their antimicrobial properties. Gupta and Wagh (2006) synthesized N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives, which showed notable antifungal activity against several fungal strains. This suggests that the compound 2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-[2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]phenyl]acetamide could potentially exhibit antimicrobial properties due to its structural similarity to these active benzothiazine derivatives (Gupta & Wagh, 2006).
Synthesis and Structural Considerations
The synthesis and structural features of benzothiazine derivatives are crucial for their biological activities. The compound , with its benzothiazine core, can be synthesized through methods similar to those reported by Kalekar et al. (2011), who synthesized (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl) acetic acid derivatives. These derivatives were then used to create Mannich bases with potential antibacterial and antifungal activities. Such synthetic routes and structural considerations are essential for understanding the compound's potential applications in scientific research (Kalekar, Bhat, & Koli, 2011).
Properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-[2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S2/c31-23(13-21-25(33)29-17-9-3-5-11-19(17)35-21)27-15-7-1-2-8-16(15)28-24(32)14-22-26(34)30-18-10-4-6-12-20(18)36-22/h1-12,21-22H,13-14H2,(H,27,31)(H,28,32)(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGAGAVLYZDSNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=CC=C3NC(=O)CC4C(=O)NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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